![molecular formula C17H13Cl2FN4O2 B2826992 2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide CAS No. 1825611-87-7](/img/structure/B2826992.png)
2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups that enable facile synthesis . It is derived from pyridine with two chlorides, a fluoride, and a nitrile substituent .Chemical Reactions Analysis
The most recognized reaction using this compound is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic . It is also a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 89-91 °C . It is a solid form with a molecular weight of 190.99 g/mol .Scientific Research Applications
Synthesis of Gemifloxacin
This compound is used as a synthetic precursor for APIs . The most recognized reaction using this compound is the synthesis of Gemifloxacin , an oral broad-spectrum antibiotic .
Molecular Scaffold for 1,8-Naphthyridine Derivatives
It also serves as a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin .
Facile Synthesis of Fluoroquinolone Derivatives
This compound enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks for reducing the side effects of medication and expanding the medical applications .
Fluorinated Heterocyclic Building Block
It is a fluorinated heterocyclic building block used in chemical synthesis .
Synthesis of Self Assembled Monolayer (SAMs) Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile may be used in the preparation of self-assembled monolayer (SAMs) compounds .
Organic Synthesis, Medicinal Chemistry, and Biochemistry Research
Due to its multiple functional groups, it is used for organic synthesis, medicinal chemistry, and biochemistry research .
Mechanism of Action
Target of Action
It is known that this compound is a molecular scaffold for 1,8-naphthyridine derivatives including enoxacin, trovafloxacin, and tosufloxacin . These are all fluoroquinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4O2/c1-24-14(8-13(23-24)9-4-3-5-10(6-9)26-2)21-17(25)11-7-12(20)16(19)22-15(11)18/h3-8H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMHRUBXCSNKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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